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Compound of Interest

Compound Name: AU-15330

Cat. No.: B15605905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AU-15330, a novel proteolysis-targeting

chimera (PROTAC), and its emerging therapeutic potential in the field of oncology. We delve

into its mechanism of action, summarize key preclinical findings, and provide insights into the

experimental methodologies used to evaluate its efficacy.

Introduction to AU-15330
AU-15330 is a first-in-class PROTAC designed to induce the degradation of the SWI/SNF

(switch/sucrose non-fermentable) ATPase subunits, SMARCA2 and SMARCA4.[1][2] The

SWI/SNF complex is a critical chromatin remodeler that plays a fundamental role in regulating

gene expression by altering the accessibility of DNA to transcription factors.[3][4] In a

significant portion of human cancers, this complex is mutated or aberrantly activated, leading to

oncogenic transcriptional programs.[3][5]

AU-15330 is composed of a ligand that binds to the bromodomains of SMARCA2 and

SMARCA4, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][6][7] This

dual-binding recruits the E3 ligase to the target proteins, leading to their ubiquitination and

subsequent degradation by the proteasome.
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The primary mechanism of action of AU-15330 is the targeted degradation of SMARCA2 and

SMARCA4.[1][2] This degradation leads to significant changes in chromatin architecture,

primarily through the compaction of chromatin at distal regulatory enhancer regions.[3][6] This

targeted chromatin remodeling disrupts the binding of key oncogenic transcription factors and

downregulates their transcriptional programs.

Several key signaling pathways have been identified as being sensitive to AU-15330-mediated

degradation of SWI/SNF ATPases:

Androgen Receptor (AR) Signaling: In prostate cancer, AU-15330 has been shown to be

particularly effective in AR-positive and FOXA1-positive contexts.[3][6][7] It disrupts AR and

FOXA1 binding at enhancer regions, leading to the downregulation of AR target genes.[3][6]

MYC-Driven Transcription: Cancers addicted to the MYC oncogene, such as multiple

myeloma, have shown sensitivity to AU-15330.[4][5] The compound disrupts MYC-driven

transcriptional programs by altering the chromatin landscape.

SOX11-Mediated Pathways: In mantle cell lymphoma (MCL), AU-15330 has been shown to

reduce the binding of the transcription factor SOX11 to its target genes, diminishing the

activation of BCR, NIK, and BCL2 signaling pathways.[5][8]

DNA Damage Response: Recent studies suggest that the degradation of SWI/SNF ATPases

by AU-15330 can impair the repair of DNA double-strand breaks (DSBs), thereby sensitizing

cancer cells to DNA-damaging agents and PARP inhibitors.[8]
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Fig. 1: Mechanism of action of AU-15330 in cancer cells.
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Preclinical Data Summary
AU-15330 has demonstrated significant anti-tumor activity in a range of preclinical models,

both in vitro and in vivo.

In Vitro Efficacy
AU-15330 has shown potent cytotoxic effects in various cancer cell lines. Notably, cancer cells

addicted to specific enhancer-binding transcription factors, such as AR-positive prostate cancer

cells and MYC-rearranged multiple myeloma cell lines, exhibit heightened sensitivity.[5]

Cell Line Type
Key Transcription
Factor

Sensitivity to AU-
15330

Reference

Prostate Cancer (AR-

positive)
AR, FOXA1 High [5][7]

Multiple Myeloma

(MYC-rearranged)
MYC High [4][5]

Mantle Cell

Lymphoma (SOX11-

positive)

SOX11 High [5]

H3K27M Gliomas - High [4]

AR-negative Prostate

Cancer
- Reduced [7]

Normal Prostate

Epithelial Cells
- Reduced [7]

In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the potent anti-tumor activity of AU-
15330, both as a monotherapy and in combination with other targeted agents.
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Xenograft
Model

Cancer Type
Treatment
Regimen

Outcome Reference

VCaP Prostate Cancer
30 mg/kg AU-

15330

Potent tumor

growth

suppression

[7]

22RV1 Prostate Cancer
30 and 60 mg/kg

AU-15330

No significant

tumor growth

inhibition

[7]

C4-2B

Castration-

Resistant

Prostate Cancer

60 mg/kg AU-

15330

Significant tumor

growth inhibition
[1]

C4-2B

Castration-

Resistant

Prostate Cancer

60 mg/kg AU-

15330 + 10

mg/kg

enzalutamide

Synergistic effect

with regression

in all animals

[1]

MDA-PCa-146-

12 PDX

Castration-

Resistant

Prostate Cancer

60 mg/kg AU-

15330 + 10

mg/kg

enzalutamide

Significant tumor

growth inhibition,

causing

regression in

>30% of animals

[1]

Importantly, studies have shown that AU-15330 is well-tolerated in vivo, with no evident toxicity

observed in immuno-competent mice at therapeutic doses.[1]

Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation

of AU-15330.

In Vitro Cell Viability Assays
Cell Lines: A panel of human-derived cancer and normal cell lines are used.
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Treatment: Cells are treated with increasing concentrations of AU-15330 for a specified

duration (e.g., 5 days).

Viability Assessment: Cell viability is typically measured using assays such as CellTiter-

Glo®.

Data Analysis: IC50 values are calculated from dose-response curves.

Immunoblotting
Purpose: To confirm the degradation of target proteins (SMARCA2, SMARCA4, PBRM1).

Procedure: Cells or tumor lysates are treated with AU-15330. Proteins are then separated by

SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the

target proteins and a loading control (e.g., Vinculin).

Chromatin Accessibility and Transcription Factor
Binding Assays

ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing): This technique

is used to perform global analysis of chromatin accessibility. It has been employed to

demonstrate that AU-15330 induces heterochromatinization, particularly at distal regulatory

elements.[6]

ChIP-seq (Chromatin Immunoprecipitation sequencing): This method is used to profile the

genome-wide binding sites of specific proteins. It has been utilized to show a significant

decrease in the chromatin binding of AR, FOXA1, and ERG in prostate cancer cells following

AU-15330 treatment.[6]

In Vivo Xenograft Studies
Animal Models: Immunocompromised mice are typically used.

Tumor Implantation: Human cancer cell lines (e.g., VCaP, 22RV1, C4-2B) or patient-derived

xenografts (PDX) are implanted subcutaneously.

Treatment Administration: AU-15330 is administered via various routes, such as intravenous

(i.v.) injection.[1] Dosing schedules can vary, for example, 3 or 5 days per week for several
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weeks.

Efficacy Endpoints: Tumor volume is measured regularly using calipers. Animal body weight

is monitored as an indicator of toxicity.

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess

target protein degradation by immunoblotting or to analyze changes in gene expression.
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Fig. 2: General workflow for in vivo xenograft studies.
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Future Directions and Therapeutic Implications
The preclinical data for AU-15330 are highly encouraging, highlighting its potential as a novel

therapeutic agent for cancers driven by enhancer-addicted transcriptional programs. Key areas

for future investigation include:

Clinical Trials: The progression of AU-15330 or similar SWI/SNF degraders into early-phase

clinical trials is a critical next step to evaluate its safety and efficacy in patients.

Biomarker Development: Identifying predictive biomarkers of response to AU-15330 will be

crucial for patient selection. This may include the expression levels of key transcription

factors like AR and FOXA1, or specific genomic alterations in the SWI/SNF complex.

Combination Therapies: The synergistic effects observed with enzalutamide suggest that

combination strategies could be highly effective.[1][3] Further exploration of combinations

with other targeted therapies or chemotherapies is warranted.

Mechanisms of Resistance: Understanding potential mechanisms of acquired resistance to

AU-15330 will be important for developing strategies to overcome it.[9][10]

In conclusion, AU-15330 represents a promising new approach in oncology by targeting the

fundamental machinery of chromatin remodeling. Its ability to selectively degrade key

components of the SWI/SNF complex offers a novel strategy to disrupt oncogenic

transcriptional programs in a variety of cancers. Further research and clinical development will

be essential to fully realize the therapeutic potential of this innovative molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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